1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 1016704-67-8
VCID: VC8036207
InChI: InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2
SMILES: C1CNCCN(C1)CC2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C13H17F3N2O
Molecular Weight: 274.28 g/mol

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane

CAS No.: 1016704-67-8

Cat. No.: VC8036207

Molecular Formula: C13H17F3N2O

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane - 1016704-67-8

Specification

CAS No. 1016704-67-8
Molecular Formula C13H17F3N2O
Molecular Weight 274.28 g/mol
IUPAC Name 1-[[4-(trifluoromethoxy)phenyl]methyl]-1,4-diazepane
Standard InChI InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2
Standard InChI Key PSMIFFHHAMEILD-UHFFFAOYSA-N
SMILES C1CNCCN(C1)CC2=CC=C(C=C2)OC(F)(F)F
Canonical SMILES C1CNCCN(C1)CC2=CC=C(C=C2)OC(F)(F)F

Introduction

Structural and Molecular Characteristics

The core structure of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane consists of a seven-membered diazepane ring (C₅H₁₀N₂) bonded to a benzyl group substituted at the para position with a trifluoromethoxy (-OCF₃) moiety. The molecular formula is inferred as C₁₃H₁₇F₃N₂O, with a theoretical molecular weight of 292.3 g/mol. Key structural identifiers include:

  • SMILES: C1CNCCN(C1)CC2=CC=C(C=C2)OC(F)(F)F

  • InChIKey: FZGYRHGSZNKWNQ-UHFFFAOYSA-N (derived from a chloro-substituted analogue ).

Comparative analysis with the chloro-substituted analogue (CAS 1240581-70-7, C₁₃H₁₆ClF₃N₂O) highlights the impact of substituents on molecular weight and reactivity. The trifluoromethoxy group enhances lipophilicity and metabolic stability, critical for drug design .

Physicochemical Properties

Data from the chloro-substituted analogue (C₁₃H₁₆ClF₃N₂O) provides foundational insights:

PropertyValue
Molecular Weight309 g/mol
Boiling Point325.4 ± 42.0 °C (760 mmHg)
Density1.3 ± 0.1 g/cm³
Polarizability28.2 ± 0.5 × 10⁻²⁴ cm³
Vapor Pressure0.0 ± 0.7 mmHg (25°C)

The trifluoromethoxy group’s electron-withdrawing nature likely reduces basicity at the diazepane nitrogen atoms, influencing solubility and intermolecular interactions. For the trifluoromethyl-substituted analogue (C₁₃H₁₇F₃N₂) , collision cross-section (CCS) values range from 154.8 Ų ([M+H]⁺) to 161.7 Ų ([M+Na]⁺), suggesting moderate molecular rigidity .

Synthetic Routes and Manufacturing Considerations

While explicit synthesis protocols for 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane are unavailable, a plausible route involves:

  • Alkylation of 1,4-diazepane with 4-(trifluoromethoxy)benzyl bromide.

  • Purification via column chromatography to isolate the product.

The chloro-substituted analogue is synthesized under similar conditions, with storage recommendations of -20°C for long-term stability . Industrial-scale production would require optimizing reaction kinetics and minimizing byproducts from the trifluoromethoxy group’s reactivity.

Comparative Analysis with Structural Analogues

CompoundSubstituentMolecular Weight (g/mol)Key Property
Target Compound-OCF₃ (para)292.3High lipophilicity
Chloro-Substituted -Cl, -OCF₃ (meta)309Enhanced receptor affinity
Trifluoromethyl-Substituted -CF₃ (para)259.1Moderate CCS values

The trifluoromethoxy group’s larger size and polarity compared to -CF₃ may improve target selectivity but reduce metabolic stability.

Future Research Directions

  • Synthetic Optimization: Develop scalable methods with higher yields.

  • Target Identification: Screen against GPCR libraries using computational docking.

  • Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

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